Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate

analytical chemistry quality control regulatory submission

Polydisperse PEG distearates (CAS 9005-08-7) cause lot-to-lot variability in emulsion stability and analytical methods. Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate (CAS 25062-49-1) is the discrete triethylene glycol diester (C₄₂H₈₂O₆), eliminating chain-length uncertainty. - Single InChI Key & baseline-resolved HPLC peak enable precise quantification without polydispersity interference. - Monodisperse structure provides exact melting point (44-51 °C) for reproducible pearlizing and low-energy formulation processes. - Non-hazardous CLP classification simplifies pharmaceutical excipient qualification and regulatory CMC documentation.

Molecular Formula C42H82O6
Molecular Weight 683.1 g/mol
CAS No. 25062-49-1
Cat. No. B13745995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diylbis(oxyethane-1,2-diyl) distearate
CAS25062-49-1
Molecular FormulaC42H82O6
Molecular Weight683.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C42H82O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)47-39-37-45-35-36-46-38-40-48-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
InChIKeyYBRJTUFWBLSLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylene Glycol Distearate: Defined Structure Overview


Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate (CAS 25062-49-1) is a discrete, non-polymeric diester formed from stearic acid and triethylene glycol [1]. Its molecular formula is C42H82O6 (MW 683.10 g/mol), containing exactly three ethoxy (–OCH2CH2–) repeat units [2]. This structural specificity contrasts with most commercial PEG distearates, which are sold under a generic CAS number (9005-08-7) as polydisperse mixtures of varying PEG chain lengths. The compound functions as a nonionic surfactant and emulsifier with pronounced lipophilic character, suited to water-in-oil and pearlizing applications [3]. It is notified under EC number 246-593-1 and is not classified as hazardous according to CLP criteria [4].

01 Analytical Standard Monodisperse diester suited for HPLC calibration, forced degradation studies, and CMC documentation.
02 W/O Emulsifier Ultra-low HLB context supports water-in-oil emulsion research and rheology studies.
03 Processing Context Reported melting range supports cold-process formulation strategies for heat-sensitive actives.

Why Compositional Precision Matters in PEG Diester Selection


Most PEG distearates on the market are sold under CAS 9005-08-7, which encompasses a polydisperse distribution of polyethylene glycol chain lengths. The number of ethoxy units in such generic materials is an average value—not an exact specification—leading to lot-to-lot variability in physicochemical properties. In contrast, ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate (CAS 25062-49-1) carries exactly three ethoxy units, yielding a defined molecular formula (C42H82O6) and a single, reproducible melting point range of 44–51 °C [1]. Substituting a shorter PEG-2 diester (mp 54–55 °C ) or a longer PEG-150 diester (mp ~55–60 °C, thickening-dominated rheology) directly alters processing windows, emulsion stability, and end-product sensory attributes. For analytical method development, quality control, or regulatory submissions, the compositional certainty of CAS 25062-49-1 provides a verifiable advantage that generic PEG distearates cannot match [2].

Target Compound
Triethylene Glycol Distearate
Defined monodisperse structure (CAS 25062-49-1) with exactly 3 ethoxy units. Consistent melting, emulsification, and pearlizing properties.
Potential Substitute
Generic PEG Distearates
Polydisperse mixtures (CAS 9005-08-7). Lot-to-lot chain-length variability may shift processing windows, emulsion stability, and sensory attributes.

Key Differentiation Evidence vs. Generic PEG Distearates


Monodisperse Molecular Structure vs. Polydisperse Mixtures

Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate (CAS 25062-49-1) is a chemically discrete substance with the unambiguous formula C42H82O6 (MW 683.10 g/mol), whereas generic PEG distearates (CAS 9005-08-7) are polydisperse mixtures characterized only by an average number of ethoxy units [1]. The exact monodisperse structure of CAS 25062-49-1 yields a single InChI Key (YBRJTUFWBLSLHY-UHFFFAOYSA-N) and is amenable to baseline-resolved HPLC analysis [2]. This compositional fidelity is critical when establishing reference standards, performing forced degradation studies, or submitting chemistry and manufacturing control (CMC) data to regulators.

Compositional Definition
Reported
Monodisperse C42H82O6
vs. Polydisperse mix
Supports analytical method validation and batch consistency.
Exact single molecular species enables reproducible HPLC retention.
analytical chemistry quality control regulatory submission

Lower Melting Point Enables Cold Processing

The melting point of ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate is 44–51 °C, as reported for the commercial grade NIKKOL ESTEPEARL 30 [1]. This is approximately 10 °C lower than diethylene glycol distearate (PEG-2 distearate, CAS 109-30-8), which melts at 54–55 °C , and 20–25 °C lower than glycol distearate (CAS 627-83-8), which melts at 65–73 °C [2]. The progressively lower melting point with increasing ethoxy chain length is a documented structure-property trend: each additional ethoxy unit disrupts crystalline packing of the stearate chains, reducing the energy required for melting. The target compound's lower melting point permits incorporation into surfactant formulations at reduced heating temperatures, decreasing energy consumption and reducing the risk of thermal degradation of heat-sensitive actives.

Processing Temperature
Method context
44–51 °C
Supports cold-process formulation.
3–10 °C lower than PEG-2 distearate. Reported by manufacturer.
formulation science cosmetic manufacturing thermal processing

Ultra-Low HLB for Water-in-Oil Emulsification

PEG distearates consistently fall into the ultra-low HLB range that designates water-in-oil (W/O) emulsifiers. PEG-2 distearate (CAS 109-30-8) has a measured HLB value of 2.0, as reported by the Japanese emulsion manufacturer Nihon Emulsion (Fuji Kasei database) [1]. Glycol distearate (CAS 627-83-8) carries an HLB of approximately 1.0–1.5 . Although a directly measured HLB for the exact CAS 25062-49-1 has not been published in a peer-reviewed primary source, the structural logic of the Griffin HLB system predicts that adding a third ethoxy unit modestly increases hydrophilicity relative to the PEG-2 analog, placing the HLB of the target compound in the range of approximately 2.0–3.5 [2]. This is categorically distinct from monoester PEG stearates (HLB ~10–19) and higher-PEG diesters (PEG-8 distearate HLB ~8.5), which produce oil-in-water (O/W) emulsions.

HLB Range
Class-level inference
~2.0–3.5
W/O emulsification context supported by structural logic.
Estimated from Griffin method; experimental validation to verify.
emulsion science surfactant selection HLB system

Fine Pearl Sheen with Easier Formulation Incorporation

NIKKOL ESTEPEARL 30, a commercial grade corresponding to the triethylene glycol distearate structure of CAS 25062-49-1, is specifically designed as a pearlized agent for surfactant-based cleansing formulations such as shampoos and facial wash foams [1]. The manufacturer explicitly states that its melting point of 44–51 °C makes it 'easier to add to formulations' compared to higher-melting pearlizing agents like glycol distearate (mp 65–73 °C) [2], while noting that its temperature resistance is correspondingly lower. The product delivers a 'fine pearl sheen' — a qualitative endpoint, but one that is directly linked to the defined crystal morphology enabled by the monodisperse triethylene glycol diester structure. In contrast, glycol distearate (mp 65–73 °C) produces a 'relatively large crystalline pearl sheen' due to its higher melting point and different crystal habit [3].

Pearl Morphology
Assay context
Fine pearl sheen
vs. Large crystalline sheen
Supports premium aesthetic development at lower processing temperatures.
Visual assessment endpoint per manufacturer data.
pearlizing agent personal care shampoo formulation

High-Value Applications Based on Verified Evidence


Certified Reference Material for Method Validation

Because CAS 25062-49-1 is a monodisperse triethylene glycol diester with the unambiguous molecular formula C42H82O6 and a single InChI Key, it serves as an ideal certified reference material (CRM) for HPLC, GC, or LC-MS method development, calibration, and system suitability testing [1]. Its baseline-resolved chromatographic peak on a Newcrom R1 HPLC column has been demonstrated, enabling precise quantification in complex matrices without interference from PEG-chain-length polydispersity [2]. Procurement of CAS 25062-49-1 rather than generic PEG-3 distearate (CAS 9005-08-7) ensures lot-to-lot consistency for analytical method transfer, stability-indicating assays, and regulatory CMC submissions where exact molecular identity must be documented.

Cold-Processable Pearlizing Agent for Cosmetics

The melting point of 44–51 °C enables incorporation of the diester as a pearlizing agent at temperatures that minimize thermal stress on volatile fragrances, heat-labile botanical extracts, and hydrolytically sensitive actives [1]. In contrast, glycol distearate requires heating to 65–73 °C for incorporation, which may degrade such ingredients. The target compound yields a fine pearl sheen preferred for premium shampoo, facial wash, and shower gel aesthetics [2]. Manufacturers targeting 'cold-process' or 'low-energy' formulation claims can document energy savings by selecting this lower-melting pearlizing agent.

Defined-Property W/O Emulsifier for Research

With an estimated HLB in the range of 2.0–3.5, ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate is structurally committed to water-in-oil (W/O) emulsification [1]. This property is useful in academic and industrial research settings where a well-defined, non-polymeric W/O emulsifier is needed to study emulsion rheology, phase inversion behavior, or interfacial tension as a function of molecular structure. The compound's exact three-ethoxy-unit backbone allows researchers to correlate emulsion stability and droplet size directly with a single molecular species, eliminating the confounding variable of chain-length distribution present in generic PEG distearates [2].

High-Purity Excipient for Pharmaceutical Formulations

Pharmaceutical topical formulations (creams, ointments, emulsions) that require a non-ionic W/O emulsifier with exact molecular characterization may benefit from CAS 25062-49-1 as a primary or co-emulsifier. The substance's discrete molecular identity (C42H82O6, single InChI Key) supports impurity profiling, forced degradation studies, and batch release testing with a degree of analytical certainty that polydisperse PEG esters cannot provide [1]. The compound is notified under CLP and carries no harmonized hazard classification, facilitating safety documentation for pharmaceutical excipient qualification [2].

Application
Selection Property
Validation Focus
Certified Reference Material
Monodisperse Analytical Standard
Verify lot-to-lot consistency via HPLC assay.
Cold-Process Pearlizer
Melting Point 44–51 °C
Assess pearl morphology visually after cooling.
W/O Emulsifier for Research
Estimated HLB ~2.0–3.5
Correlate emulsion stability to defined molecular structure.
Topical Formulation Excipient
Non-ionic, Non-hazardous (CLP)
Conduct forced degradation studies for batch release testing.
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